8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the desired spiro compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold in drug discovery, particularly for targeting specific enzymes and receptors.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The unique structural properties of the compound make it suitable for the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for a rigid and defined conformation, which can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-(3,4-Difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The methoxy group also contributes to its unique electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17F2NO3 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
8-(3,4-difluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H17F2NO3/c1-18-12-9-10(8-11(15)13(12)16)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3 |
InChI Key |
MTBWUZAOHWVZNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.